molecular formula C8H15ClN2O B2429772 3-Piperidin-4-yl-4,5-dihydro-1,2-oxazole;hydrochloride CAS No. 2648998-91-6

3-Piperidin-4-yl-4,5-dihydro-1,2-oxazole;hydrochloride

Cat. No. B2429772
CAS RN: 2648998-91-6
M. Wt: 190.67
InChI Key: WMMTVELYFVULEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves metal-catalyzed reactions . For instance, the synthesis of anti-depressant molecules has been achieved via metal-catalyzed reactions .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Kumar et al. (2017) conducted research on a series of compounds, including those related to 3-Piperidin-4-yl-4,5-dihydro-1,2-oxazole, focusing on their synthesis and pharmacological evaluation. These compounds were tested for antidepressant and antianxiety activities in mice, demonstrating the potential therapeutic applications of these chemical structures (Kumar et al., 2017).

Heterocyclic Amine Synthesis

  • Research by Vyzhdak et al. (2005) explored the synthesis of heterocyclic amines, including derivatives of 1,3-oxazole. This work contributes to the broader understanding of the synthesis processes for compounds like 3-Piperidin-4-yl-4,5-dihydro-1,2-oxazole (Vyzhdak et al., 2005).

Enantioselective Process for CGRP Receptor Inhibition

  • A study by Cann et al. (2012) focused on the enantioselective synthesis of a potent calcitonin gene-related peptide (CGRP) receptor antagonist, involving a piperidine derivative, similar to 3-Piperidin-4-yl-4,5-dihydro-1,2-oxazole. This research highlights the application of such compounds in developing receptor-specific drugs (Cann et al., 2012).

Multidrug-Resistant Tuberculosis (MDR-TB) Substance Characterization

  • Jayachandra et al. (2018) investigated related substances in a drug for multidrug-resistant tuberculosis (MDR-TB), including piperidine derivatives. Their work involved characterizing these substances using various spectroscopic techniques, contributing to the quality control and development of TB medications (Jayachandra et al., 2018).

Synthesis of Iminoglycitols from Amino Acids

  • Swaleh and Liebscher (2002) developed a novel strategy for synthesizing polyhydroxypiperidines, which can be considered as iminoglycitols or 2,6-dideoxyazasugars. This work demonstrates the versatility of piperidine derivatives in synthesizing complex organic molecules (Swaleh & Liebscher, 2002).

properties

IUPAC Name

3-piperidin-4-yl-4,5-dihydro-1,2-oxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-4-9-5-2-7(1)8-3-6-11-10-8;/h7,9H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMTVELYFVULEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperidin-4-yl-4,5-dihydro-1,2-oxazole;hydrochloride

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